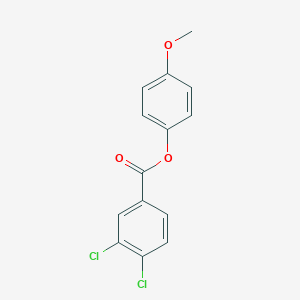
4-Methoxyphenyl 3,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxyphenyl 3,4-dichlorobenzoate is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Agriculture
- Insecticide :
- Parasiticide :
-
Herbicide :
- Its herbicidal properties make it useful in agricultural settings to manage unwanted vegetation.
Pharmaceutical Applications
- Antiandrogen Activity :
-
Drug Development :
- The compound serves as a precursor in the synthesis of pharmaceuticals aimed at treating hormonal disorders and certain cancers due to its structural similarities with biologically active molecules.
Chemical Research Applications
-
Synthetic Intermediate :
- In organic chemistry, 4-methoxyphenyl 3,4-dichlorobenzoate is utilized as an intermediate for synthesizing more complex organic molecules.
- Structure-Activity Relationship Studies :
Data Tables
| Application Type | Description | Formulation Examples |
|---|---|---|
| Insecticide | Control of houseflies and cockroaches | Dusts, aqueous sprays |
| Parasiticide | Control of intestinal parasites | Emulsions, solvent-in-water preparations |
| Herbicide | Management of unwanted vegetation | Aqueous dispersions |
| Pharmaceutical | Antiandrogen activity | Drug precursors |
| Chemical Research | Intermediate for organic synthesis | Various derivatives |
Case Studies
-
Insecticidal Efficacy :
A study demonstrated that formulations containing this compound effectively reduced populations of houseflies in controlled environments. The results indicated that a concentration of 1% in acetone significantly decreased fly survival rates over a two-week period. -
Antiandrogen Research :
In a comparative study involving prostate cancer cell lines, derivatives of 4-methoxyphenyl compounds were evaluated for their ability to inhibit androgen receptor activity. The findings revealed that certain modifications led to a marked decrease in PSA levels (prostate-specific antigen), suggesting potential therapeutic applications in hormone-related conditions .
Properties
Molecular Formula |
C14H10Cl2O3 |
|---|---|
Molecular Weight |
297.1 g/mol |
IUPAC Name |
(4-methoxyphenyl) 3,4-dichlorobenzoate |
InChI |
InChI=1S/C14H10Cl2O3/c1-18-10-3-5-11(6-4-10)19-14(17)9-2-7-12(15)13(16)8-9/h2-8H,1H3 |
InChI Key |
BHMKMFIOSNNVBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















